Cas no 1346707-69-4 (Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is a synthetic organic compound featuring a pyridine core substituted with a chlorine atom at the 4-position and an ethoxycarbonylethoxy side chain at the 2-position. This ester derivative is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of herbicides and bioactive molecules. Its structural versatility allows for further functionalization, making it valuable in heterocyclic chemistry. The presence of the chloropyridinyl moiety enhances reactivity in cross-coupling reactions, while the ester group provides a handle for hydrolysis or transesterification. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids or bases.
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate structure
1346707-69-4 structure
商品名:Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate
CAS番号:1346707-69-4
MF:C10H12NO3Cl
メガワット:229.66018
CID:1030038
PubChem ID:71304272

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate
    • ethyl 3-(4-chloropyridin-2-yl)oxypropanoate
    • 1346707-69-4
    • ethyl 3-(4-chloropyridin-2-yloxy)propanoate
    • Ethyl3-((4-chloropyridin-2-yl)oxy)propanoate
    • DTXSID70745219
    • Ethyl 3-[(4-chloropyridin-2-yl)oxy]propanoate
    • インチ: InChI=1S/C10H12ClNO3/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3
    • InChIKey: KMIBSGPDMJHVMB-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CCOC1=NC=CC(=C1)Cl

計算された属性

  • せいみつぶんしりょう: 229.0505709g/mol
  • どういたいしつりょう: 229.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM172961-1g
ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate
1346707-69-4 95%
1g
$505 2022-06-13
Alichem
A029189506-1g
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate
1346707-69-4 95%
1g
$466.52 2022-04-03
Chemenu
CM172961-1g
ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate
1346707-69-4 95%
1g
$505 2021-08-05

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate 関連文献

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoateに関する追加情報

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate: A Comprehensive Overview

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate, also known by its CAS number 1346707-69-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a chlorinated substituent and an ester functional group. The 4-chloropyridin-2-yl moiety contributes to the compound's electronic properties, while the propanoate ester group plays a crucial role in its solubility and reactivity.

Recent studies have highlighted the potential of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate in various applications, particularly in the development of advanced materials and pharmaceuticals. Researchers have explored its ability to act as a precursor for the synthesis of more complex molecules, leveraging its versatile structure to create materials with tailored properties. For instance, its use in the preparation of high-performance polymers has shown promising results, with reports indicating improved mechanical strength and thermal stability when this compound is incorporated into polymer matrices.

The synthesis of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves a multi-step process that begins with the preparation of the 4-chloropyridine derivative. This is followed by a nucleophilic substitution reaction to introduce the ester group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These developments have made the compound more accessible for industrial applications.

In terms of chemical properties, Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate exhibits a high degree of stability under standard conditions. Its chlorinated pyridine ring contributes to its resistance to oxidative degradation, while the ester group ensures moderate solubility in organic solvents. These properties make it an ideal candidate for use in organic transformations where stability and controlled reactivity are essential.

One of the most exciting areas of research involving Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is its application in drug discovery. The compound has been investigated as a potential lead molecule for anti-inflammatory and anticancer therapies due to its ability to modulate key cellular pathways. Preclinical studies have demonstrated promising results, with the compound showing selective activity against certain cancer cell lines while exhibiting low toxicity to normal cells.

Moreover, Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate has found utility in the field of agrochemistry, where it serves as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with specific biochemical targets makes it a valuable component in developing more effective agricultural chemicals that minimize environmental impact.

From an environmental standpoint, researchers have also examined the biodegradability of Ethyl 3-( (4-chloropyridin -2 - yl ) oxy ) propanoate . Studies indicate that under aerobic conditions, the compound undergoes gradual degradation, with microbial activity playing a significant role in its breakdown. This information is crucial for assessing its environmental fate and ensuring sustainable practices during its production and use.

In conclusion, Ethyl 3-( (4 - chloropyridin - 2 - yl ) oxy ) propanoate stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and related fields.

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